molecular formula C7H9N B7779846 Cyclohexenecarbonitrile CAS No. 27456-25-3

Cyclohexenecarbonitrile

Cat. No. B7779846
CAS RN: 27456-25-3
M. Wt: 107.15 g/mol
InChI Key: GTMWGXABXQTZRJ-UHFFFAOYSA-N
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Description

Cyclohexenecarbonitrile, also known as Cyclohexanecarbonitrile, is an organic compound with the linear formula C6H11CN . It has a molecular weight of 109.17 . It is used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It was also used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile .


Synthesis Analysis

This compound can be synthesized from cyclohexanone . The synthesis process is designed to proceed completely in methanol as a uniform solvent and the key oxidation step can be realized either as stoichiometric or catalytic . The atom efficiency of the process is relatively advanced with high regioselectivity .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

This compound is a very important intermediate for the chemical and pharmaceutical industry, namely for the preparation of pharmaceuticals . Common preparative methods such as substitution reactions on cyclohexyl halides, alcohol, or on cyclohexyl alkyl- or arylsulfonates by alkali cyanides are not suitable processes for this compound industrial production . These substitution reactions are frequently accompanied by side reactions such as elimination or isomerization resulting in a large number of side products .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.4505 (lit.) . It has a boiling point of 75-76 °C/16 mmHg (lit.) and a melting point of 11 °C (lit.) . The density of this compound is 0.919 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Semiconductor-mediated photoelectrochemical oxidations

    Cyclohexene has been used as an organic probe to investigate the semiconductor-photocatalyzed oxidation of bromide in acetonitrile. This research provides insights into the mechanism of one-electron oxidation and its potential applications in synthetic chemistry (Fox & Pettit, 1985).

  • Microwave synthesis of nitrogen-doped carbon nanotubes

    Nitrogen-doped carbon nanotubes have been synthesized using azobis(cyclohexanecarbonitrile) as a precursor. These nanotubes, when applied as anodes in lithium-ion batteries, exhibit high capacity and durability, indicating potential for energy storage applications (Sridhar et al., 2015).

  • Heterogeneous photocatalysis for mild oxidation

    Cyclohexene has been oxidized using UV-illuminated TiO2 at room temperature. This study contributes to understanding the mild oxidation of liquid hydrocarbons and its implications in organic synthesis and pollution control (Herrmann et al., 1991).

  • Structural studies of cyclohexanecarbonitrile

    The microwave rotational spectrum of cyclohexanecarbonitrile has been investigated, providing fundamental data on molecular structure and behavior, which is crucial in the design of new materials and understanding of molecular interactions (Damiani et al., 1977).

  • Bio-derived polymers for coating applications

    Poly(cyclohexadiene carbonate) synthesized from cyclohexadiene oxide and carbon dioxide has been explored for use in coatings, indicating its potential in creating sustainable materials (Stößer et al., 2017).

  • Cyclohexane and hexane degradation

    Understanding the degradation of cyclohexane by microorganisms offers insights into environmental cleanup and bioremediation strategies. Rhodococcus sp. EC1 has been shown to have excellent cyclohexane-degrading ability, emphasizing its potential in bioremediation applications (Lee & Cho, 2008).

Safety and Hazards

Cyclohexenecarbonitrile is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

cyclohexene-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMWGXABXQTZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101015401
Record name 1-Cyclohexenecarbonitrile
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Molecular Weight

107.15 g/mol
Source PubChem
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CAS RN

1855-63-6, 27456-25-3
Record name 1-Cyclohexene-1-carbonitrile
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Record name Cyclohexenecarbonitrile
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Record name CYCLOHEXENECARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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